(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE
Overview
Description
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylsulfanyl group, a methylbenzenesulfonyl group, and a phenylethanimidamide moiety.
Preparation Methods
The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of phase-transfer catalysis to prepare 4-methylbenzenesulfonyl imidazole, which is then reacted with other reagents to form the final product . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE include other sulfonyl imidazoles and carbamoylsulfanyl derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
IUPAC Name |
S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFIFTQBMBQXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421346 | |
Record name | F1644-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-66-1 | |
Record name | F1644-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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